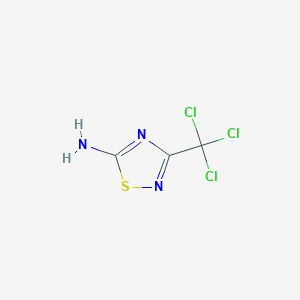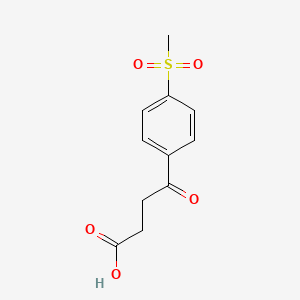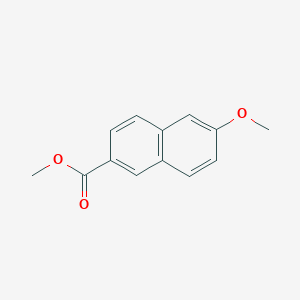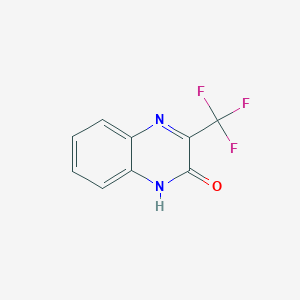
3-(Trifluoromethyl)quinoxalin-2-ol
説明
3-(Trifluoromethyl)quinoxalin-2-ol is a derivative of quinoxalin-2(1H)-one, a heterocyclic compound that has garnered interest due to its potential utility in pharmaceutical chemistry. The trifluoromethyl group attached to the quinoxaline nucleus is particularly significant in drug design, as it can enhance the biological activity and metabolic stability of the molecule .
Synthesis Analysis
The synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones has been achieved through various methods. A visible-light-induced three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na under metal-free conditions has been reported, which utilizes a photocatalyst and air as a green oxidant . Another approach is a K2S2O8-mediated protocol that also employs Langlois' reagent for the trifluoroalkylation of quinoxalin-2(1H)-ones . Additionally, a one-pot synthesis method starting from pentafluoropropen-2-ol has been developed for the construction of related fluoro-trifluoromethyl quinolines .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)quinoxalin-2-ol is characterized by the presence of a trifluoromethyl group at the third position of the quinoxaline ring. This structural motif is common in various bioactive compounds and natural products. The trifluoromethyl group is known to influence the electronic properties of the molecule, which can be crucial for its biological activity .
Chemical Reactions Analysis
Quinoxalin-2(1H)-ones, including those substituted with trifluoromethyl groups, can undergo a variety of chemical reactions. For instance, they can participate in oxidative coupling reactions with alcohols, amines, thiols, and selenols to form C-O, C-N, C-S, and C-Se bonds . They can also be used in transition-metal-free C3-amidation using Selectfluor as a mild oxidant . Furthermore, trifluoroacetic acid has been utilized for the synthesis of related quinoline derivatives through a tandem Claisen rearrangement and cyclization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)quinoxalin-2-ol derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability. These properties are beneficial in the context of pharmaceutical applications, where the presence of fluorine can lead to improved drug profiles . Additionally, the optical properties of trifluoromethyl-substituted quinoxalines have been studied, revealing behaviors such as solvatochromism and aggregation-induced emission, which are important for the development of optical materials .
科学的研究の応用
Quinoxaline derivatives have been found to possess a wide range of pharmacological and biological properties . Here are some of the fields where they are used:
-
Antimicrobial Activity : Quinoxaline derivatives have been found to have antimicrobial properties . They can inhibit the growth of bacteria and fungi, making them useful in the field of medicine.
-
Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . This means they can inhibit the growth of amoebas and other cells, which can be useful in treating diseases caused by these organisms.
-
Hypoglycemic, Anti-Glaucoma Activity : Quinoxaline derivatives have also been found to have hypoglycemic and anti-glaucoma activities . This means they can lower blood sugar levels and help treat glaucoma, a condition that damages the eye’s optic nerve.
-
Antiviral Activity : Some quinoxaline derivatives have antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.
-
Cytotoxic with Anticancer, Antitumor Activity : Quinoxaline derivatives have been found to have cytotoxic properties, meaning they can kill cells . This makes them useful in the treatment of cancer and tumors.
-
Antithrombotic Activity : Some quinoxaline derivatives have antithrombotic properties . This means they can prevent or reduce the formation of blood clots, which can be useful in preventing conditions like stroke and heart attack.
-
Synthesis of New Derivatives : Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . This expands the range of new quinoxalines containing an RF group in the pyrazine ring, presenting interest for the synthesis of more complex biologically active compounds .
-
Medicinal Chemistry : Trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . Among these compounds are HIV-1 reverse transcriptase inhibitors, hGLP-1 receptor agonists, LXR-modulators, as well as agents with antidiabetic and anti-inflammatory activity .
-
Agriculture Industry : C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the agriculture industry . The specific applications of “3-(Trifluoromethyl)quinoxalin-2-ol” in this field are not detailed, but it’s likely that they could be used in the development of new pesticides or growth regulators.
-
Pharmaceutical Industry : Given the wide range of biological activities associated with quinoxaline derivatives, “3-(Trifluoromethyl)quinoxalin-2-ol” could potentially be used in the development of new drugs . Its specific applications in this field would depend on the results of further research and testing.
-
Synthesis of New Derivatives : Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . This expands the range of new quinoxalines containing an RF group in the pyrazine ring, presenting interest for the synthesis of more complex biologically active compounds .
-
Medicinal Chemistry : Trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . Among these compounds are HIV-1 reverse transcriptase inhibitors, hGLP-1 receptor agonists, LXR-modulators, as well as agents with antidiabetic and anti-inflammatory activity .
-
Agriculture Industry : C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the agriculture industry . The specific applications of “3-(Trifluoromethyl)quinoxalin-2-ol” in this field are not detailed, but it’s likely that they could be used in the development of new pesticides or growth regulators.
-
Pharmaceutical Industry : Given the wide range of biological activities associated with quinoxaline derivatives, “3-(Trifluoromethyl)quinoxalin-2-ol” could potentially be used in the development of new drugs . Its specific applications in this field would depend on the results of further research and testing.
Safety And Hazards
将来の方向性
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-(Trifluoromethyl)quinoxalin-2-ol, has recently emerged as a modern sustainable protocol . This approach offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The development of more sustainable and cost-effective methods for the synthesis of quinoxaline derivatives is a promising future direction .
特性
IUPAC Name |
3-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346389 | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoromethyl)quinoxalin-2-ol | |
CAS RN |
58457-64-0 | |
| Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
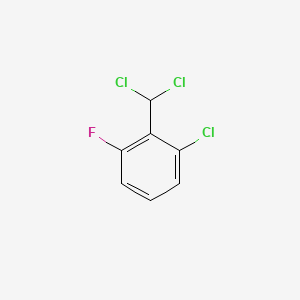
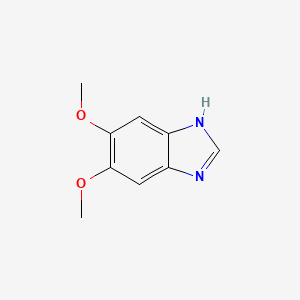
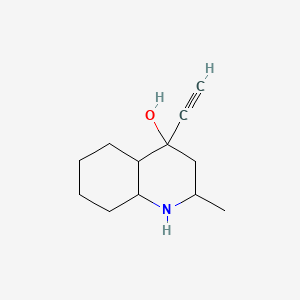
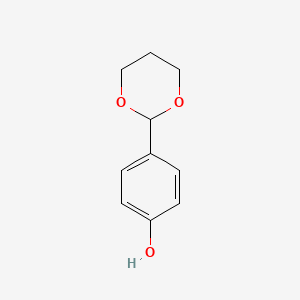
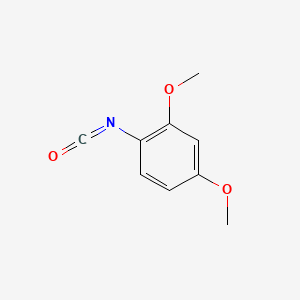
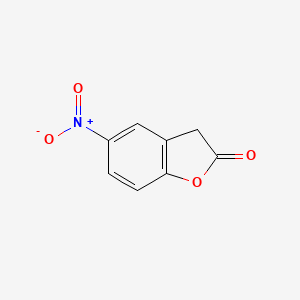
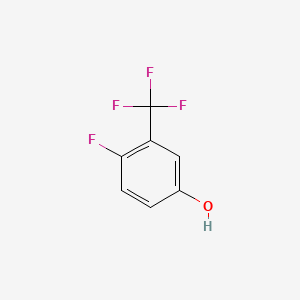
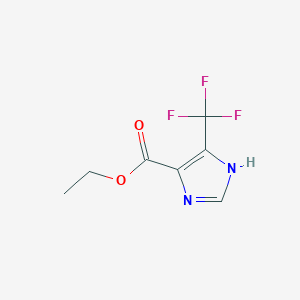
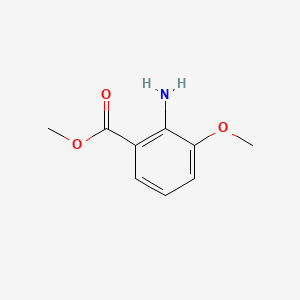
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
